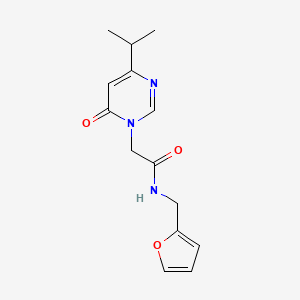

N-(furan-2-ylmethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide

Description

N-(furan-2-ylmethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic acetamide derivative featuring a furan-2-ylmethyl group attached to the acetamide nitrogen and a 4-isopropyl-substituted 6-oxopyrimidinone moiety.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-10(2)12-6-14(19)17(9-16-12)8-13(18)15-7-11-4-3-5-20-11/h3-6,9-10H,7-8H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOCCPXKLMBNPNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)N(C=N1)CC(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide ()

- Structural Differences: Core Heterocycle: Pyridazinone (6-membered ring with two adjacent nitrogen atoms) vs. pyrimidinone (6-membered ring with two non-adjacent nitrogen atoms) in the target compound. Substituents: The analog features a 3-(azepan-1-ylsulfonyl)-4-methylphenyl group and 4,5-dichloro substituents on the pyridazinone, whereas the target compound has a furan-2-ylmethyl group and 4-isopropyl substitution.

- Synthesis: The analog was synthesized via activation of 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetic acid with thionyl chloride, followed by coupling with 3-(azepan-1-ylsulfonyl)-4-methylaniline in THF/TEA (79% yield).

- Analytical Data :

- LCMS (ESI): m/z 485.1 [M+H]⁺; HRMS confirmed molecular formula C₁₉H₂₃Cl₂N₃O₄S.

- The presence of sulfonyl and azepane groups likely increases molecular weight (485.1 g/mol) and logP compared to the target compound.

2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides ()

- Structural Differences: Heterocycle Modification: Thiopyrimidinone (sulfur at position 2) vs. oxopyrimidinone (oxygen at position 6) in the target compound. Substituents: These analogs include benzyl or aryl groups on the acetamide nitrogen, unlike the furan-2-ylmethyl group in the target compound.

- Synthesis :

Tetrahydropyrimidin-1(2H)-yl Butanamide Derivatives ()

- Structural Differences: Core Structure: Tetrahydropyrimidinone (partially saturated ring) vs. fully aromatic pyrimidinone in the target compound. Complexity: These compounds include stereochemical diversity (e.g., (2S,4S,5S) configurations) and bulky substituents like dimethylphenoxy groups, which are absent in the target compound.

- The dimethylphenoxy group may enhance lipophilicity but reduce solubility compared to the furan-2-ylmethyl group .

Quinoline-Based Acetamides ()

- Structural Differences: Core Heterocycle: Quinoline (fused benzene-pyridine) vs. pyrimidinone in the target compound. Substituents: These analogs incorporate tetrahydrofuran-3-yl-oxy and piperidin-4-ylidene groups, which introduce sp³ hybridized atoms and conformational flexibility.

- Synthesis: Likely involves multi-step functionalization of quinoline cores, contrasting with the simpler pyrimidinone-acetamide scaffold of the target compound .

Naphthyridine-Based Acetamides ()

- Structural Differences: Core Heterocycle: 1,8-Naphthyridine (two fused pyridine rings) vs. pyrimidinone. Substituents: Fluorinated aromatic groups (e.g., 2,3-difluorophenyl) and trifluoromethyl biphenyl moieties, which are absent in the target compound.

- Therapeutic Relevance :

- The naphthyridine analog (goxalapladib) is an anti-atherosclerosis agent, highlighting how core heterocycle choice directs therapeutic application. Fluorine substituents improve metabolic stability but may complicate synthesis compared to the target compound’s isopropyl and furan groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.